Mappicine

Description

Structure

3D Structure

Properties

IUPAC Name |

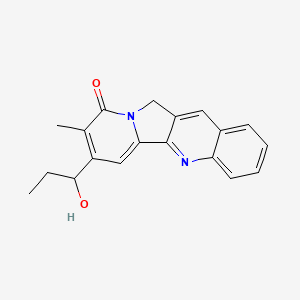

7-(1-hydroxypropyl)-8-methyl-11H-indolizino[1,2-b]quinolin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXJPXFVULHYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Sequence

-

Quinoline Precursor Synthesis : 2-Chloro-3-hydroxymethylquinoline (8c ) serves as the starting material, prepared via Friedländer condensation of appropriate amino ketones.

-

Sonogashira Coupling : Reaction of 8c with trimethylsilylacetylene proceeds at room temperature with 92% yield, introducing the alkyne moiety essential for subsequent cyclization.

-

Intramolecular HDA Reaction : The alkyne-tethered quinoline undergoes HDA cyclization at 110°C, forming the CD ring system with complete regioselectivity.

Table 1: Critical Parameters for HDA-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, RT | 92 | |

| HDA Cyclization | Toluene, 110°C, 12 h | 85 | |

| Final Deprotection | TBAF, THF, 0°C | 78 |

This method’s advantages include high step economy (six steps) and scalability. However, the need for high-temperature cyclization and sensitive palladium catalysts limits its industrial applicability.

Chemoenzymatic Synthesis from Camptothecin

Camptothecin, a biosynthetic precursor, has been converted to this compound via chemoenzymatic pathways. Das et al. pioneered this approach using microwave-assisted ring-opening and baker’s yeast-mediated reductions.

Mechanistic Highlights

-

Microwave Irradiation : Camptothecin undergoes microwave-induced cleavage at 150°C for 10 minutes, yielding this compound ketone (1 ) as the major product.

-

Enantioselective Reduction : Baker’s yeast reduces 1 to (S)-mappicine with 88% enantiomeric excess (ee), leveraging ketoreductase enzymes for stereocontrol.

Table 2: Chemoenzymatic Synthesis Optimization

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Microwave Temperature | 150°C | 95% conversion to 1 |

| Yeast Incubation Time | 48 h, pH 7.0 | 88% ee (S)-mappicine |

| Lipase Amano PS | Vinyl acetate, 30°C | (R)-mappicine (82% ee) |

This method’s reliance on renewable biocatalysts aligns with green chemistry principles, though scalability is hindered by lengthy fermentation steps.

Radical Cascade Reaction of Isonitriles

Josien and Curran (2007) developed a radical-based strategy featuring a cascade cyclization of isonitriles, enabling concise access to this compound’s core.

Reaction Dynamics

-

Isonitrile Activation : Methylacetoacetate-derived isonitrile (4 ) undergoes cobalt-mediated radical initiation, forming a stabilized carbon-centered radical.

-

Cascade Cyclization : The radical sequentially abstracts hydrogen, cyclizes, and traps oxygen, yielding the BCD ring system with 65% overall yield.

Critical Observations

-

Selectivity Challenges : Hydroxylation at C-9 proceeds with moderate diastereoselectivity (3:1 dr), necessitating chromatographic separation.

-

Catalyst System : Co(acac)₂/PhSiH₃ enables efficient radical propagation at 0°C, minimizing side reactions.

Quasiracemic Synthesis with Fluorous Tagging

Zhang et al. (2002) introduced quasiracemic synthesis to produce both this compound enantiomers in a single workflow.

Workflow Overview

-

Fluorous Tagging : Enantiomeric starting materials are tagged with perfluorooctyl (C8F17) and perfluorobutyl (C4F9) groups.

-

Parallel Synthesis : Tagged intermediates undergo identical reaction sequences, preserving stereochemical integrity.

-

Fluorous Chromatography : Final compounds are separated via fluorous solid-phase extraction (F-SPE), achieving >99% purity.

Table 3: Quasiracemic Synthesis Performance

| Metric | Value |

|---|---|

| Enantiomer Purity | >99% ee (both R and S) |

| Total Steps | 9 |

| Overall Yield | 21% (per enantiomer) |

While innovative, this method’s reliance on specialized fluorous reagents increases costs, limiting broad adoption.

Friedländer Condensation and Ring-Closure

Boger and Hong (2007) employed Friedländer condensation to assemble this compound’s AB ring system, followed by acid-catalyzed cyclization.

Synthetic Sequence

-

Friedländer Annulation : 2-Aminobenzaldehyde and ketone derivatives condense under acidic conditions, forming the quinoline nucleus.

-

Acid-Catalyzed Cyclization : Treatment with HCl in ethanol induces simultaneous deprotection and C-ring closure, achieving 70% yield over two steps.

Advantages

-

Avoids transition-metal catalysts, reducing heavy metal waste.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Method | Steps | Overall Yield (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| HDA Reaction | 6 | 52 | N/A | Moderate |

| Chemoenzymatic | 5 | 40 | 88% ee (S) | Low |

| Radical Cascade | 7 | 45 | 3:1 dr | High |

| Quasiracemic | 9 | 21 | >99% ee | Low |

| Friedländer Condensation | 4 | 70 | N/A | High |

Chemical Reactions Analysis

Types of Reactions

Mappicine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of this compound ketone with sodium borohydride yields racemic this compound . Additionally, this compound can be modified through reactions with different reagents to produce a library of analogues .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride is commonly used for the reduction of this compound ketone.

Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound structure.

Major Products

The major products formed from these reactions include various this compound analogues with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Medicine: This compound has shown promise as an antiviral agent, particularly against herpes viruses and human cytomegalovirus. Its anticancer properties also make it a potential candidate for cancer therapy.

Industry: The scalable production methods for this compound and its analogues enable their use in pharmaceutical manufacturing and drug development.

Mechanism of Action

Mappicine exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound interferes with the religation step of the DNA cleavage process, leading to the interruption of cell division and ultimately cell death . This mechanism is similar to that of camptothecin, highlighting the structural and functional similarities between the two compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

| Compound | Core Structure | Key Functional Groups | Natural Source/Origin |

|---|---|---|---|

| Mappicine | Indolizino[1,2-b]quinolin-9(11H)-one | Ethyl ketone, hydroxyl group | Mappia foetida Miers |

| Camptothecin | Indolizino[1,2-b]quinolin-9(11H)-one | Lactone ring, hydroxyl group | Camptotheca acuminata |

| Nothapodytine B | Indolizino[1,2-b]quinolin-9(11H)-one | Ethyl ketone (oxidized this compound) | Synthetic/natural (later discovery) |

| Irinotecan | Semi-synthetic camptothecin derivative | Carbamate, piperidinopiperidine | Synthetic |

Key Insights :

- This compound and camptothecin share the same tetracyclic backbone but differ in substituents. Camptothecin’s lactone ring is critical for topoisomerase I inhibition, whereas this compound’s ethyl ketone and hydroxyl groups correlate with antiviral activity .

- Nothapodytine B (this compound ketone) is structurally identical to this compound but lacks the hydroxyl group due to oxidation .

Key Insights :

- This compound synthesis prioritizes HDA reactions for rapid cyclization, contrasting with camptothecin’s reliance on radical cascades .

- Fluorous mixture synthesis enabled the creation of 560 this compound analogues, highlighting its adaptability for structure-activity studies .

Pharmacological Profiles

Key Insights :

- This compound’s weak cytotoxicity makes it a safer candidate for antiviral studies, whereas camptothecin derivatives are potent cytotoxics .

- Nothapodytine B’s efficacy against HIV protease underscores its role in inhibitor design .

Structure-Activity Relationships (SAR)

- This compound AB-Ring Modifications: Compound 5e (2-chloroquinolin-3-yl-methanol derivative) showed strong cytotoxicity (IC₅₀ = 12 µg/mL in HeLa cells) and antioxidant activity, unlike the parent compound . Hydroxyl group removal (e.g., nothapodytine B) enhances antiviral potency but reduces solubility .

- Camptothecin Modifications: Lactone ring stabilization (e.g., irinotecan) improves bioavailability and reduces toxicity .

Q & A

Q. What are the standard protocols for synthesizing Mappicine derivatives in laboratory settings?

this compound analogs, particularly the AB-ring core derivatives (e.g., compounds 5a-e), are synthesized via microwave-assisted reduction using NaBH₄ and montmorillonite K-10 as a recyclable catalyst. The reaction involves 2-chloroquinoline-3-carbaldehydes (4a-e) under 500W microwave irradiation for 4–5 minutes. Post-reaction, the catalyst is filtered, and the product is washed with ethyl acetate and NH₄Cl to remove unreacted reagents. Characterization includes FTIR (e.g., disappearance of aldehyde peaks at 1750 cm⁻¹), ¹H/¹³C NMR (e.g., hydroxyl protons at 2.27 ppm in 5a), and LCMS/HRMS for structural confirmation .

Q. Which in vitro assays are validated for assessing this compound’s antioxidant activity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Compounds (e.g., 5a-e) are dissolved in DMSO, mixed with 0.15 mM DPPH in alcohol, and incubated in darkness for 30 minutes. Antioxidant activity correlates with reduced optical density at 517 nm. For example, compound 5e (with -OCH₃ groups) showed superior scavenging at 0.1–0.2 mM due to enhanced electron-donating effects .

Q. How are cytotoxicity and hemolytic activities of this compound derivatives evaluated?

- Cytotoxicity : Tested against HeLa and Vero cells using EC₅₀/IC₅₀ values (nonlinear regression analysis). IC₅₀ <50 µg/mL indicates cytotoxicity (e.g., 5e showed IC₅₀ = 42 µg/mL for HeLa cells) .

- Hemolysis : Human RBCs are incubated with compounds for 1 hour; EC₅₀ <250 µg/mL indicates activity (e.g., 5d: EC₅₀ = 180 µg/mL). Triton X-100 (0.1%) serves as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance this compound yield while minimizing environmental impact?

Eco-friendly synthesis involves:

- Catalyst reuse : Montmorillonite K-10 can be reactivated via heating and reused for 3–5 cycles without significant yield loss .

- Solvent selection : Ethyl acetate (low toxicity) replaces hazardous solvents during purification .

- Microwave parameters : Adjusting irradiation time (4–7 minutes) and power (400–600W) balances yield and energy efficiency .

Q. What strategies address contradictions in cytotoxicity data across this compound studies?

Discrepancies (e.g., varying IC₅₀ values for 5a in HeLa vs. Vero cells) require:

- Standardized protocols : Consistent cell lines, incubation times (24–48 hours), and solvent controls (DMSO <1% v/v) .

- Dose-response validation : Replicate experiments with ≥3 biological replicates and calculate 95% confidence intervals .

- Mechanistic studies : Combine cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) to clarify compound-specific effects .

Q. How should in vitro and in vivo models be integrated to evaluate this compound’s therapeutic potential?

- In vitro prioritization : Screen compounds for antioxidant/cytotoxic activity in cell lines (e.g., HeLa) before advancing to in vivo models .

- In vivo design : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics (e.g., bioavailability of 5e) and toxicity (e.g., liver enzyme profiles). Follow NIH guidelines for preclinical reporting .

- Translational gaps : Address solubility issues (e.g., using PEG-based formulations) noted in analogs like taxol to improve clinical relevance .

Methodological Recommendations

- Research question framing : Use PICOT (Population, Intervention, Comparator, Outcome, Time) for preclinical studies, e.g., “In HeLa cells (P), does 5e (I) compared to cisplatin (C) reduce viability (O) after 24h (T)?” .

- Data validation : Employ mixed methods (e.g., LCMS + NMR) to confirm compound identity and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.